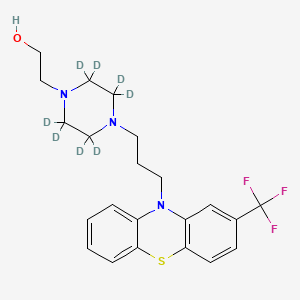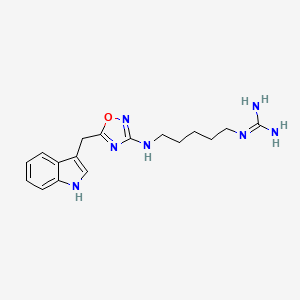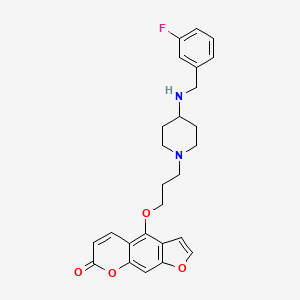
Pyronaridine-d4 (tetraphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyronaridine-d4 (tetraphosphate) is a deuterated form of pyronaridine, a Mannich base with potent antimalarial and potential antiviral activities. It has been used as an antimalarial agent for over 50 years against Plasmodium falciparum and Plasmodium vivax . Pyronaridine-d4 (tetraphosphate) is a derivative designed to enhance the pharmacokinetic properties of the parent compound, making it a valuable tool in scientific research and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyronaridine-d4 (tetraphosphate) involves the incorporation of deuterium atoms into the pyronaridine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of pyronaridine-d4 (tetraphosphate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
化学反应分析
Types of Reactions
Pyronaridine-d4 (tetraphosphate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with enhanced stability .
科学研究应用
Pyronaridine-d4 (tetraphosphate) has a wide range of scientific research applications, including:
作用机制
Pyronaridine-d4 (tetraphosphate) exerts its effects by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole. This disruption leads to the accumulation of toxic haem metabolites, ultimately causing the death of the parasite . The compound also exhibits antiviral activity by inhibiting the replication of certain viruses, including SARS-CoV-2, through the inhibition of viral proteases .
相似化合物的比较
Similar Compounds
Chloroquine: Another antimalarial drug with a similar mechanism of action but different pharmacokinetic properties.
Artemisinin: A potent antimalarial compound often used in combination therapies with pyronaridine.
Quinine: An older antimalarial drug with a different mechanism of action but similar therapeutic applications.
Uniqueness
Pyronaridine-d4 (tetraphosphate) is unique due to its deuterated structure, which enhances its stability and pharmacokinetic properties. This makes it a valuable tool in scientific research and pharmaceutical development, offering advantages over non-deuterated analogs .
属性
分子式 |
C29H44ClN5O18P4 |
|---|---|
分子量 |
914.1 g/mol |
IUPAC 名称 |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]phenol;phosphoric acid |
InChI |
InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);4*(H3,1,2,3,4)/i17D2,18D2;;;; |
InChI 键 |
YKUQEKXHQFYULM-JPJNPXIZSA-N |
手性 SMILES |
[2H]C([2H])(C1=CC(=CC(=C1O)C([2H])([2H])N2CCCC2)NC3=C4C(=NC5=C3C=CC(=C5)Cl)C=CC(=N4)OC)N6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)

